2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJCEYCJSFAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloroacetyl chloride with octahydro-2H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amide.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized as a reagent in various organic reactions due to its reactive chloro group, which can undergo substitution reactions with nucleophiles such as amines or thiols.
Biology
Research indicates that 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory effect | |
| Candida albicans | Antifungal activity |
The biological activity is attributed to its structural features that facilitate interactions with specific molecular targets such as enzymes involved in microbial growth .
Medicine
Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Preliminary studies suggest it may possess anticancer properties by inhibiting cancer cell proliferation through apoptosis induction mechanisms . Additionally, there are indications of possible antiviral activities warranting further investigation into its therapeutic applications .
Industry
In industrial applications, 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is utilized in the development of new materials and specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes .
Comparative Studies
When compared to similar compounds such as 2-chloro-1-(tetrahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, 2-chloro-1-(octahydro...) demonstrates enhanced efficacy against certain pathogens due to its unique structural attributes.
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2-Chloro-1-(octahydro...) | High | Moderate |
| 2-Chloro-1-(tetrahydro...) | Moderate | Low |
| 2-Chloro-6-(octahydro...)aniline | Low | High |
Case Studies
Recent studies highlight the potential applications of this compound:
Anticancer Evaluations : Research has demonstrated that derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
Antiviral Activity : Preliminary findings suggest that compounds within this class may exhibit antiviral properties, indicating potential for therapeutic use against viral infections .
Mechanism of Action
The mechanism of action of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group and the benzoxazine ring system play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Target Compound:
- Structure: Octahydrobenzoxazine ring (saturated) + 2-chloroethanone.
- Molecular Formula: Estimated as C₉H₁₅ClNO₂ (derived from related compounds in ).
- Key Features: Chlorine at the β-position of the ethanone group enhances electrophilicity, enabling nucleophilic substitution reactions.
Analog 1: 2-Alkyl/Aryl-4H-3,1-Benzoxazin-4-ones ()
- Structure: Unsaturated benzoxazinone core (4H-3,1-benzoxazin-4-one) with alkyl/aryl substituents at position 2.
- Synthesis : Prepared via reaction of anthranilic acid with acyl chlorides (e.g., acetyl or benzoyl chloride) in dichloromethane with triethylamine .
- Key Differences: Unsaturated vs. saturated benzoxazine ring. Benzoxazinones lack the reactive chloroethanone group, limiting their utility in further derivatization.
Analog 2: N-(2,3-Dihydro-1,4-Benzoxazin-4-yl) Carboxamide Derivatives ()
- Structure : Partially saturated benzoxazine core (2,3-dihydro) fused with a benzothiophene-carboxamide group.
- Application : Patented for treating heartworm infections, indicating benzoxazine derivatives’ pharmacological relevance .
- Key Differences: Carboxamide substituent vs. chloroethanone. The dihydrobenzoxazine ring offers partial saturation, differing in conformational flexibility from the octahydro core.
Analog 3: 2-Chloro-1-(1,4-Dioxa-8-Azaspiro[4.5]Decan-8-yl)Ethan-1-one ()
- Structure: Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane + chloroethanone.
- Properties : Molecular weight 219.66 g/mol, stored at 2–8°C in solution form for research use .
- Key Differences :
- Spirocyclic scaffold vs. bicyclic benzoxazine.
- Enhanced solubility due to the dioxane ring.
Analog 4: Benzothiazin-4-yl Chloroethanone ()
Pharmacological and Industrial Relevance
Biological Activity
2-Chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, with the CAS number 1184627-66-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Synthesis Methods
The synthesis of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves the reaction of 2-chloroacetyl chloride with octahydro-2H-1,4-benzoxazine in the presence of a base like triethylamine. The reaction is conducted in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity .
Antimicrobial Properties
Research indicates that benzoxazinone derivatives, including 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one, exhibit significant antimicrobial activities. Studies have shown that this compound demonstrates effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibitory effect | |
| Candida albicans | Antifungal activity |
The biological activity of 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is attributed to its structural features, particularly the chloro group and the benzoxazine ring system. These components facilitate interactions with specific molecular targets such as enzymes and receptors involved in microbial growth and proliferation. The compound's mechanism may involve:
- Enzyme inhibition : Targeting enzymes critical for cell wall synthesis in bacteria.
- Membrane disruption : Affecting the integrity of fungal cell membranes.
Comparative Studies
When compared to similar compounds like 2-chloro-1-(tetrahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one and other benzoxazinones, 2-chloro-1-(octahydro...) shows enhanced efficacy against certain pathogens due to its unique structural attributes .
Table: Comparison of Biological Activities
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 2-Chloro-1-(octahydro...) | High | Moderate |
| 2-Chloro-1-(tetrahydro...) | Moderate | Low |
| 2-Chloro-6-(octahydro...)aniline | Low | High |
Case Studies
Recent studies highlight the potential applications of this compound in therapeutic settings. For example:
- Anticancer Evaluations : Research has demonstrated that benzoxazinone derivatives can inhibit cancer cell proliferation through apoptosis induction mechanisms .
- Antiviral Activity : Preliminary findings suggest that compounds within this class may also exhibit antiviral properties, warranting further investigation into their use as antiviral agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-chloro-1-(octahydro-2H-1,4-benzoxazin-4-yl)ethan-1-one?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution or condensation reactions targeting the octahydrobenzoxazine core. A common approach for analogous structures (e.g., benzoxazine derivatives) involves refluxing intermediates with anhydrous potassium carbonate in ethanol to facilitate deprotonation and coupling (see Preparation of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one in ). For chloroacetylation, dichloroacetyl chloride or chloroacetyl chloride could be used under controlled conditions to avoid over-substitution. Post-synthesis purification typically includes recrystallization from ethanol or column chromatography, as demonstrated for structurally related compounds .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and confirm the absence of unreacted intermediates (e.g., residual benzoxazine or chloroacetyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥95% for research-grade material) and detect impurities .
- Single-Crystal X-ray Diffraction (SC-XRD) : For unambiguous structural confirmation, as applied to similar benzoxazinone derivatives (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone in ).
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the chloroacetyl group.
- Avoid exposure to moisture or strong bases, as chloroacetyl derivatives are prone to nucleophilic attack (e.g., hydrolysis to carboxylic acids) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., the chloroacetyl carbon) and predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF or acetonitrile.
- Compare results with experimental data from structurally related compounds (e.g., 2-chloro-1-(4-fluorophenyl)ethanone in ) to validate models .
Q. How to resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions (e.g., stoichiometry, temperature, catalyst loading). For example, excess chloroacetyl chloride may lead to di-substituted byproducts.
- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to distinguish between structural isomers or conformers.
- Step 3 : Use LC-MS to detect trace impurities (e.g., residual starting materials) that may skew spectral interpretations .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses involving the benzoxazine core?
- Methodological Answer :
- Chiral Catalysts : Employ palladium or organocatalysts (e.g., cinchona alkaloids) to induce asymmetry during benzoxazine ring formation.
- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., cellulose derivatives) to separate enantiomers and quantify enantiomeric excess (ee).
- Reference methodologies from rac-2,2-dichloro-1-[(3R)-3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl]ethan-1-one (benoxacor) in for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
